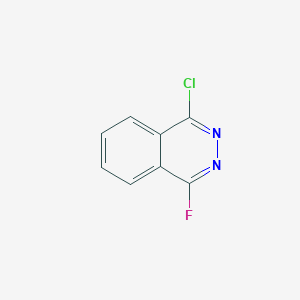

1-Chloro-4-fluorophthalazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4ClFN2 |

|---|---|

Molecular Weight |

182.58 g/mol |

IUPAC Name |

1-chloro-4-fluorophthalazine |

InChI |

InChI=1S/C8H4ClFN2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H |

InChI Key |

FOANVWQDGRSGDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)F |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Chloro 4 Fluorophthalazine and Halogenated Phthalazine Scaffolds

Nucleophilic Substitution Chemistry of Halogenated Phthalazines

The presence of electron-withdrawing nitrogen atoms in the phthalazine (B143731) ring system activates the halogenated positions towards nucleophilic attack. This section explores the reactions of halogenated phthalazines with various nucleophiles.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)

The substitution of halogens on the phthalazine nucleus with nitrogen-based nucleophiles is a widely employed strategy for the synthesis of aminophthalazine derivatives. Studies on 1,4-dichlorophthalazine (B42487) have demonstrated that it readily reacts with a variety of amines and hydrazines to yield mono- or di-substituted products.

For instance, the reaction of 1,4-dichlorophthalazine with an equivalent amount of an aniline derivative at reflux temperature affords the corresponding 1-amino-4-chlorophthalazine intermediate in good yield. These intermediates can be further functionalized, for example, through Suzuki coupling reactions. The reaction of 1-chloro-4-(2´-thienyl)-phthalazine with an excess of piperidine or various arylamines in refluxing acetone leads to the formation of 1-(alkyl)arylamino-4-(2´-thienyl)-phthalazines in moderate to good yields (47-84%). sciforum.net

The general reactivity pattern suggests that 1-Chloro-4-fluorophthalazine (B6151534) would undergo similar transformations. The reaction with primary or secondary amines is expected to yield the corresponding 1-amino-4-fluorophthalazine or 1-amino-4-chlorophthalazine derivatives, depending on the relative reactivity of the C-F and C-Cl bonds.

| Nucleophile | Substrate | Product | Reaction Conditions | Yield (%) |

| Aniline | 1,4-Dichlorophthalazine | 1-Anilino-4-chlorophthalazine | Reflux | Good |

| Piperidine | 1-Chloro-4-(2'-thienyl)phthalazine | 1-Piperidinyl-4-(2'-thienyl)phthalazine | Acetone, reflux, 3-15 h | 47-84 |

| Arylamines | 1-Chloro-4-(2'-thienyl)phthalazine | 1-Arylamino-4-(2'-thienyl)phthalazine | Acetone, reflux, 3-15 h | 47-84 |

Hydrazine (B178648) and its derivatives are also effective nucleophiles. The reaction of 1,4-dichlorophthalazine with hydrazine hydrate (B1144303) can lead to the formation of hydrazinophthalazine derivatives, which are precursors to fused heterocyclic systems.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Water)

Oxygen-based nucleophiles, such as alkoxides and water, can also displace the halogen atoms in dihalophthalazines. The reaction of 1,4-dichlorophthalazine with sodium methoxide, for example, would be expected to yield 1-chloro-4-methoxyphthalazine and subsequently 1,4-dimethoxyphthalazine.

Hydrolysis of dihalophthalazines, typically under acidic or basic conditions, can lead to the formation of phthalazinone derivatives. For instance, the hydrolysis of 1,4-dichlorophthalazine would likely proceed through a step-wise mechanism to first form 4-chloro-1(2H)-phthalazinone and then 1,4-phthalazinedione.

| Nucleophile | Substrate | Expected Product |

| Sodium Methoxide | 1,4-Dichlorophthalazine | 1-Chloro-4-methoxyphthalazine / 1,4-Dimethoxyphthalazine |

| Water (Hydrolysis) | 1,4-Dichlorophthalazine | 4-Chloro-1(2H)-phthalazinone / 1,4-Phthalazinedione |

Reactions with Carbon-Based Nucleophiles

Carbon-based nucleophiles, such as organometallic reagents, can be used to form carbon-carbon bonds at the halogenated positions of the phthalazine ring. Palladium-catalyzed cross-coupling reactions, like the Suzuki and Negishi reactions, are particularly effective for this purpose. nobelprize.org These reactions typically involve the coupling of the dihalophthalazine with an organoboron or organozinc reagent in the presence of a palladium catalyst. nobelprize.org

The use of Grignard or organolithium reagents can also lead to the introduction of alkyl or aryl groups, though side reactions may occur due to the basicity of these reagents.

| Reagent Type | Reaction | Expected Product |

| Organoboron Reagents | Suzuki Coupling | 1-Aryl/alkyl-4-halophthalazine or 1,4-Diaryl/dialkylphthalazine |

| Organozinc Reagents | Negishi Coupling | 1-Aryl/alkyl-4-halophthalazine or 1,4-Diaryl/dialkylphthalazine |

Selective vs. Non-Selective Nucleophilic Attack on Dihalogenated Phthalazines

In a molecule such as this compound, the two halogen atoms exhibit different reactivities, which can allow for selective monosubstitution. Generally, in nucleophilic aromatic substitution reactions, the carbon-fluorine bond is more resistant to cleavage than the carbon-chlorine bond due to the higher bond strength of the C-F bond. However, the reactivity is also influenced by the electron-withdrawing nature of the halogen, with fluorine being more electronegative than chlorine.

In many heterocyclic systems, the position para to a ring nitrogen is more activated towards nucleophilic attack. In the case of 1,4-dihalophthalazines, both the 1 and 4 positions are electronically similar. Therefore, selectivity is often governed by the nature of the leaving group and the reaction conditions. It is generally observed that chlorine is a better leaving group than fluorine in nucleophilic aromatic substitution reactions on electron-deficient heteroaromatics. This would suggest that in this compound, the chlorine atom at the 1-position would be preferentially substituted by a nucleophile.

Computational studies on related dihalo-aza-aromatic systems could provide further insight into the relative activation energies for nucleophilic attack at the C-Cl and C-F positions, thus predicting the regioselectivity of the reaction.

Cycloaddition Chemistry of Phthalazine Derivatives

The phthalazine ring system, being a 1,2-diazine, can participate in cycloaddition reactions, acting as a diene component.

Formal [4+2] Cycloaddition Reactions of 1,2-Diazines

Phthalazine and its derivatives can undergo inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. wikipedia.orgunits.it In these reactions, the electron-deficient diazine ring of phthalazine acts as the diene. The reaction typically requires activation, for example, through the use of Lewis acids, to lower the energy of the LUMO of the phthalazine. hkhlr.de

The cycloaddition is followed by a retro-Diels-Alder reaction, leading to the expulsion of a molecule of nitrogen and the formation of a new aromatic ring. This methodology has been utilized for the synthesis of naphthalenes and other polycyclic aromatic compounds. For example, the reaction of phthalazines with siloxy alkynes, catalyzed by silver(I) salts, affords silyl-protected 2-naphthols in good to high yields. acs.org

| Diene | Dienophile | Catalyst | Product |

| Phthalazine | Siloxy Alkyne | Silver(I) salts | Silyl-protected 2-naphthol |

| Phthalazine | Enamines/Enol ethers | Bidentate Lewis Acid | Naphthalene derivatives |

The reactivity of this compound in such cycloaddition reactions would be influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the chlorine and fluorine atoms would be expected to lower the LUMO energy of the phthalazine ring, potentially enhancing its reactivity as a diene in IEDDA reactions.

Generation of Polycyclic Aromatic Systems (e.g., Naphthalenes, Anthracenes)

The generation of polycyclic aromatic systems from halogenated phthalazine scaffolds can be achieved through various synthetic strategies, with Diels-Alder reactions being a notable method. In these reactions, the phthalazine core, particularly the pyridazine (B1198779) ring, can function as a diene. However, the aromaticity of the phthalazine system often results in low reactivity, necessitating harsh reaction conditions or the use of catalysts to promote the cycloaddition.

Computational studies have explored the mechanism of Diels-Alder reactions between phthalazine and various dienophiles. These studies indicate a clear regioselectivity, with the attack of the dienophile favoring the less aromatic pyridazine ring over the benzene (B151609) ring. This preference is attributed to the lower activation energy required for the reaction to occur at the pyridazine portion of the molecule. The resulting products can be precursors to novel polycyclic aromatic systems. For instance, a bidentate Lewis acid catalyzed inverse electron-demand Diels-Alder (IEDDA) reaction of phthalazines can provide a two-step pathway to substituted naphthalenes.

While phthalazine itself is relatively unreactive in IEDDA reactions, its reactivity can be enhanced through activation with a Lewis acid catalyst. The coordination of the Lewis acid to the phthalazine lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with a dienophile. This approach has been investigated for the synthesis of complex molecular structures from simple starting materials.

Although direct examples of the synthesis of anthracenes from this compound are not extensively documented, general methods for anthracene synthesis, such as Friedel-Crafts reactions and various cyclization strategies, are well-established for other aromatic precursors. These methods could potentially be adapted for use with suitably functionalized phthalazine derivatives to construct anthracene-like polycyclic systems.

Electrophilic Aromatic Substitution on Phthalazine Ring

Electrophilic aromatic substitution is a fundamental reaction for many aromatic compounds; however, its application to the phthalazine ring system is not straightforward. The phthalazine nucleus consists of a benzene ring fused to an electron-deficient pyridazine ring. The nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, which deactivates the entire heterocyclic system towards electrophilic attack.

Consequently, the phthalazine ring is generally resistant to common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under standard conditions. The electron-poor nature of both the pyridazine and the fused benzene ring makes it difficult for an electrophile to attack the ring and form the necessary carbocation intermediate.

While there is a lack of specific examples of electrophilic aromatic substitution on this compound in the literature, it is anticipated that any such reaction would require forcing conditions and would likely result in low yields. The directing effects of the existing halogen substituents and the fused nitrogen-containing ring would also need to be considered in predicting the regiochemical outcome of any potential substitution.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Phthalazines

Halogenated phthalazines, including this compound, are valuable substrates for metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of a wide array of functionalized phthalazine derivatives.

Suzuki, Stille, and Heck Coupling Reactions

The Suzuki, Stille, and Heck reactions are powerful palladium-catalyzed cross-coupling methods that are widely used in organic synthesis. For halogenated phthalazines, the reactivity of the carbon-halogen bond is a key factor in the success of these transformations. Generally, the order of reactivity for halogens in these reactions is I > Br > Cl >> F.

In the case of this compound, the C-Cl bond at the 1-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-F bond at the 4-position. This differential reactivity allows for selective functionalization at the C-1 position.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is a versatile method for forming C-C bonds. For instance, 1,4-dichlorophthalazine has been used as a starting material in the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines via a Suzuki-type cross-coupling reaction. This demonstrates the feasibility of using chlorophthalazines in Suzuki couplings.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide variety of functional groups. While specific examples with this compound are not prevalent, the principles of the Stille reaction suggest that selective coupling at the C-Cl position would be achievable.

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a base and a palladium catalyst. This reaction is a valuable tool for the vinylation of aryl and vinyl halides. The reactivity of chlorophthalazines in Heck reactions would again be expected at the more labile C-Cl bond.

The following table summarizes the key features of these cross-coupling reactions as they would apply to halogenated phthalazines:

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki Coupling | Organoboron (e.g., boronic acids, esters) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, commercially available reagents, environmentally benign byproducts. |

| Stille Coupling | Organotin (Organostannanes) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Tolerates a wide range of functional groups, but tin reagents are toxic. |

| Heck Coupling | Alkene | Pd(0) or Pd(II) catalyst, Base | Forms substituted alkenes, excellent stereoselectivity. |

Development of Novel Catalytic Systems

The field of metal-catalyzed cross-coupling is continuously evolving, with a focus on developing more efficient, sustainable, and versatile catalytic systems. For challenging substrates like chloro- and fluoro-substituted heterocycles, advancements in catalyst design are crucial.

Recent research has focused on the development of:

Highly active palladium catalysts: These often feature sterically bulky and electron-rich phosphine ligands that promote the oxidative addition of less reactive aryl chlorides.

Nickel-based catalysts: Nickel catalysts are often more cost-effective than palladium and can exhibit unique reactivity, sometimes enabling the coupling of otherwise unreactive C-F bonds.

Heterogeneous catalysts: These are catalysts supported on a solid phase, which simplifies catalyst separation and recycling, contributing to greener chemical processes.

Photoredox catalysis: The use of light to drive catalytic cycles can enable reactions to proceed under milder conditions and can open up new reaction pathways.

The development of such novel catalytic systems holds promise for improving the efficiency and scope of cross-coupling reactions involving halogenated phthalazines, potentially enabling the selective activation of C-F bonds in molecules like this compound.

Ring Modification and Annulation Reactions

The phthalazine scaffold can be further elaborated through ring modification and annulation reactions, leading to the formation of fused heterocyclic systems with diverse chemical and biological properties. Halogenated phthalazines serve as key precursors in these transformations.

Formation of Fused Heterocyclic Systems (e.g., Triazolophthalazines, Imidazophthalazines)

The construction of fused heterocyclic systems often involves the initial nucleophilic substitution of a halogen on the phthalazine ring, followed by an intramolecular cyclization.

Triazolophthalazines: The synthesis of nih.govlongdom.orgresearchgate.nettriazolo[3,4-a]phthalazine derivatives is a well-established area of research. A common synthetic route involves the reaction of a 1-halophthalazine with hydrazine to form a 1-hydrazinylphthalazine intermediate. This intermediate can then be cyclized with various one-carbon synthons (e.g., carboxylic acids, orthoesters) to form the fused triazole ring. For example, resin-bound chlorophthalazines have been used as key intermediates for the solid-phase synthesis of triazolophthalazine libraries.

Imidazophthalazines: The synthesis of imidazophthalazines can be achieved through similar strategies. For instance, nucleophilic substitution of a chlorine atom on the phthalazine ring with an appropriate amine-containing nucleophile can provide a precursor that, upon cyclization, yields the imidazophthalazine core.

The following table provides a generalized overview of the synthesis of these fused systems from a halogenated phthalazine precursor:

| Fused System | Precursor from Halophthalazine | Cyclization Reagent (Example) | Resulting Fused Ring |

| Triazolophthalazine | 1-Hydrazinylphthalazine | Carboxylic Acid / Ester | 1,2,4-Triazole |

| Imidazophthalazine | 1-(Aminoalkyl)phthalazine | Aldehyde / Ketone | Imidazole |

These annulation reactions significantly expand the chemical diversity of the phthalazine family, providing access to a wide range of polycyclic and heterocyclic compounds with potential applications in various fields of chemistry.

Rearrangement Reactions of Halogenated Phthalazines

While the reactivity of this compound and other halogenated phthalazines is predominantly characterized by nucleophilic substitution reactions at the carbon-halogen bonds, the potential for rearrangement reactions within the phthalazine scaffold, although less common, is a subject of scientific interest. Direct studies on the rearrangement reactions specifically involving this compound are not extensively documented in the current scientific literature. However, investigations into related phthalazine derivatives have revealed instances of skeletal rearrangements and ring transformations, which suggest that the phthalazine core is capable of undergoing significant structural reorganization under certain reaction conditions.

One notable example is the unusual skeletal rearrangement observed in the reaction of 1,4-phthalazinedione with furfural. longdom.orglongdom.org This reaction leads to the formation of a longdom.orgjst.go.jpbenza-3a,7a-diazaindane system, indicating a profound alteration of the original phthalazine framework. longdom.orglongdom.org While this example does not involve a halogenated starting material, it demonstrates the inherent flexibility of the phthalazine ring system to undergo rearrangement. The presence of halogens on the phthalazine core, such as in this compound, would be expected to influence the electron density of the ring and potentially impact the feasibility and pathway of such rearrangements.

Furthermore, studies on the reactivity of 1-substituted phthalazines with ynamines have shown various patterns of ring transformation. These transformations include:

Addition-cyclization-denitrogenation , leading to naphthalene derivatives.

Addition-cyclization-ring expansion , resulting in the formation of benzodiazocine derivatives.

N-N bond cleavage of the pyridazine ring , which yields pentasubstituted pyridine derivatives.

These transformations highlight the diverse reactivity of the phthalazine nucleus beyond simple substitution, involving complex bond-breaking and bond-forming events that lead to entirely new heterocyclic or carbocyclic systems. The nature of the substituent at the 1-position and the specific reaction conditions are critical in directing the course of these transformations. For halogenated phthalazines, the interplay between the electron-withdrawing effects of the halogens and the nature of the reacting partners would likely play a crucial role in determining whether a rearrangement or a substitution reaction occurs.

The following table summarizes key findings from the literature on rearrangement and ring transformation reactions of phthalazine derivatives, providing a basis for understanding the potential, yet underexplored, rearrangement chemistry of halogenated phthalazines like this compound.

| Phthalazine Derivative | Reactant(s) | Reaction Conditions | Product(s) | Type of Transformation |

| 1,4-Phthalazinedione | Furfural | Not specified | longdom.orgjst.go.jpBenza-3a,7a-diazaindane system | Skeletal Rearrangement |

| 1-Substituted Phthalazines | Ynamines | Not specified | Naphthalene derivatives | Ring Transformation (via addition-cyclization-denitrogenation) |

| 1-Substituted Phthalazines | Ynamines | Not specified | Benzodiazocine derivatives | Ring Transformation (via addition-cyclization-ring expansion) |

| 1-Substituted Phthalazines | Ynamines | Not specified | Pentasubstituted pyridine derivatives | Ring Transformation (via N-N bond cleavage) |

Advanced Characterization Techniques for 1 Chloro 4 Fluorophthalazine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of novel chemical entities. For a molecule such as 1-Chloro-4-fluorophthalazine (B6151534), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy would be employed to confirm its molecular structure and electronic properties.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the phthalazine (B143731) ring. The chemical shifts (δ) of these protons, typically in the range of 7.0-9.0 ppm for aromatic systems, would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The coupling patterns (spin-spin splitting) between adjacent protons would help to definitively assign the position of each proton on the benzene (B151609) ring portion of the phthalazine core.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the this compound molecule. The carbons attached to the electronegative chlorine and fluorine atoms would exhibit characteristic chemical shifts. Specifically, the carbon bonded to fluorine would show a large coupling constant (¹JCF), a key indicator of a direct C-F bond. The chemical shifts of the carbons in the heterocyclic ring would also provide insight into the electronic environment of the molecule.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment within the aromatic system. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) and carbons (C-F coupling) would be observable in the respective NMR spectra, further confirming the molecular structure.

| ¹H NMR Expected Data | |

| Proton Environment | Expected Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 9.0 |

| ¹³C NMR Expected Data | |

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| Carbon-Chlorine (C-Cl) | Variable, influenced by aromatic system |

| Carbon-Fluorine (C-F) | ~160 (with large ¹JCF coupling) |

| ¹⁹F NMR Expected Data | |

| Fluorine Environment | Expected Chemical Shift (ppm) |

| Aromatic Fluorine | -100 to -140 (relative to CFCl₃) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₈H₄ClFN₂). The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak for the molecule containing ³⁵Cl and another peak approximately one-third the intensity for the molecule containing ³⁷Cl. Fragmentation patterns observed in the mass spectrum would provide additional structural information by showing the loss of specific fragments (e.g., Cl, F, N₂).

| Mass Spectrometry Expected Data | |

| Ion | Expected m/z |

| [M]⁺ (with ³⁵Cl) | ~182.0 |

| [M+2]⁺ (with ³⁷Cl) | ~184.0 |

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic protons, C=C and C=N stretching vibrations characteristic of the phthalazine ring system, and vibrations corresponding to the C-Cl and C-F bonds.

| Infrared (IR) Spectroscopy Expected Data | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C=N Stretch | 1615 - 1685 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands corresponding to π-π* transitions within the aromatic phthalazine system. The positions and intensities of these absorption maxima (λmax) are characteristic of the compound's conjugated system.

Chromatographic and Purity Assessment Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a chemical compound. For this compound, a reverse-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol and water). The compound would elute at a specific retention time, and the purity would be determined by the area percentage of the main peak in the chromatogram, typically detected by a UV detector set at a wavelength where the compound strongly absorbs.

| HPLC Expected Parameters | |

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis Detector (at λmax) |

| Purity Assessment | Peak Area Percentage |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. While specific, detailed research findings on the GC analysis of this exact compound are not extensively published, methodologies for structurally similar halogenated nitrogen heterocycles provide a strong basis for its characterization. The purity of intermediates in the synthesis of related phthalazine derivatives has been successfully monitored using GC, indicating its suitability for this class of compounds.

For the analysis of this compound, a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended due to its versatility and effectiveness in separating a wide range of aromatic and heterocyclic compounds. The selection of the appropriate temperature program and detector is crucial for achieving optimal separation and sensitivity.

A typical GC method for a compound of this nature would involve a temperature-programmed run to ensure the efficient elution of the analyte while separating it from potential impurities. An inert carrier gas, such as helium or nitrogen, is used to transport the vaporized sample through the column. Detection can be effectively achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

Interactive Data Table: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value |

| Column Type | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial Temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 40-400 m/z |

This table represents a typical starting point for method development and may require optimization based on the specific instrumentation and sample matrix.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for the rapid and efficient monitoring of chemical reactions, including the synthesis of this compound. libretexts.org It allows for the qualitative assessment of reaction completion by observing the disappearance of starting materials and the appearance of the desired product. libretexts.org

For the TLC analysis of phthalazine derivatives, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase due to their polarity, which facilitates the separation of a wide range of organic compounds. wisc.edu The choice of the mobile phase is critical and is determined by the polarity of the compounds being separated. A less polar compound will travel further up the plate, resulting in a higher retention factor (Rf) value, while a more polar compound will have a stronger interaction with the silica gel and a lower Rf value. wisc.edureddit.com

In the context of synthesizing this compound, TLC can be used to track the conversion of the starting materials. A common practice involves spotting the reaction mixture alongside the starting material on the same TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, this compound, will appear and intensify. The ideal mobile phase should provide a clear separation between the spots of the starting material and the product, with Rf values ideally between 0.3 and 0.7 for optimal resolution. ualberta.ca

Interactive Data Table: Illustrative TLC System for Monitoring this compound Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Toluene:Chloroform:Methanol (70:20:1, v/v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate (B83412) stain |

| Expected Rf (Starting Material) | ~0.2 (Hypothetical) |

| Expected Rf (this compound) | ~0.6 (Hypothetical) |

Note: The Rf values are illustrative and will depend on the specific starting materials and precise TLC conditions.

Applications of 1 Chloro 4 Fluorophthalazine in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks6.2. Precursors for Advanced Organic Materials6.3. Development of Novel Heterocyclic Scaffolds for Chemical Research6.4. Potential in Polymer and Dye Chemistry

Without any research findings on 1-Chloro-4-fluorophthalazine (B6151534), it is not possible to provide scientifically accurate content, data tables, or detailed research findings as per the instructions. Any attempt to do so would involve speculation based on the reactivity of similar but distinct chemical entities, which would violate the strict requirement to focus solely on the specified compound.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-4-fluorophthalazine, and how can reaction conditions be optimized?

The synthesis typically involves halogenation or substitution reactions on phthalazine derivatives. For example, fluorination via nucleophilic aromatic substitution using KF in polar aprotic solvents (e.g., DMF) at controlled temperatures (80–120°C) may yield the target compound. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and ensuring anhydrous conditions to minimize side products. Safety protocols for handling volatile reagents (e.g., chlorinating agents) must align with enclosed system use and PPE guidelines .

Q. What purification methods are most effective for isolating this compound?

Recrystallization using solvents like ethanol or dichloromethane-hexane mixtures is common. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities. Purity validation via melting point analysis, NMR (δ 8.5–9.0 ppm for aromatic protons), and mass spectrometry (m/z ≈ 197.6) is critical. Ensure proper waste disposal per local regulations .

Q. What safety measures are essential when handling this compound in laboratory settings?

Use fume hoods, closed systems, and PPE (nitrile gloves, safety goggles, lab coats). Avoid skin contact due to potential irritancy. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers away from light and moisture to prevent degradation .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environment).

- Mass Spectrometry : Validate molecular ion peaks and isotopic patterns (Cl/F).

- Elemental Analysis : Ensure stoichiometric C/H/N/Cl/F ratios.

- HPLC : Assess purity (>95% preferred for biological assays) .

Advanced Research Questions

Q. How can mechanistic studies differentiate between kinetic and thermodynamic control in this compound synthesis?

Vary reaction temperatures and times to track intermediate formation via in-situ IR or GC-MS. Isotopic labeling (e.g., deuterated solvents) can elucidate proton transfer steps. Computational modeling (DFT) predicts transition states and energy barriers, guiding experimental validation .

Q. What computational strategies are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking studies model interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for pharmacological testing .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

Replicate experiments under standardized conditions (pH, temperature, solvent). Use high-purity reagents and validate instrumentation (e.g., calibrate spectrophotometers). Publish raw data and statistical analyses (RSD <5%) to clarify discrepancies .

Q. What experimental designs evaluate solvent effects on this compound’s reactivity?

Design a solvent matrix (polar protic, aprotic, nonpolar) to test reaction rates and yields. Correlate outcomes with solvent parameters (dielectric constant, Kamlet-Taft). Control humidity and oxygen levels to isolate solvent-specific effects .

Q. How can degradation pathways of this compound under UV/thermal stress be systematically analyzed?

Accelerated stability studies (ICH guidelines) with LC-MS monitoring identify breakdown products (e.g., dehalogenated species). Kinetic modeling (Arrhenius equation) extrapolates shelf-life. Store samples in amber vials at –20°C to mitigate decomposition .

Q. What strategies link structural modifications of this compound to enhanced biological activity?

Synthesize analogs with varied substituents (e.g., methyl, nitro groups) and test in vitro assays (e.g., enzyme inhibition). Use QSAR models to correlate electronic/steric properties with activity. Publish dose-response curves and IC₅₀ values for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.